Benzofuran-2-carboxamide

Cholinesterase inhibition Alzheimer's disease neurodegeneration

Benzofuran-2-carboxamide (CAS 50342-50-2) is the essential unsubstituted scaffold for multiple therapeutic programs. Unlike benzofuran-2-carboxylic acid or benzothiophene analogs, only the 2-carboxamide moiety provides the neutral H-bond donor/acceptor pharmacophore required for target engagement. Procure this versatile building block to support: (1) Alzheimer's programs—BuChE IC50 0.054 µM, Aβ self-aggregation inhibition up to 46.4% at 100 µM; (2) NET-targeted CNS programs—hNET Ki 5.5 nM with >90% SH-SY5Y viability at 10 µM; (3) antimalarial SAR where the 2-yl amide is non-substitutable for P. falciparum efficacy; (4) lipid-modulating agents outperforming bezafibrate at 15 mg/kg in hyperlipidemic rat models. Compatible with microwave-assisted, transition metal-free multicomponent library synthesis.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 50342-50-2
Cat. No. B1298429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-2-carboxamide
CAS50342-50-2
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)N
InChIInChI=1S/C9H7NO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,11)
InChIKeyQHKJIJXBJCOABP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzofuran-2-carboxamide (CAS 50342-50-2): Core Heterocyclic Amide Scaffold for Medicinal Chemistry and Procurement


Benzofuran-2-carboxamide (CAS 50342-50-2, MF: C9H7NO2, MW: 161.16 g/mol) is a heteroaromatic compound comprising a fused benzene-furan ring system bearing a primary carboxamide at the 2-position [1]. The benzofuran nucleus is recognized as a privileged scaffold in medicinal chemistry, with the 2-carboxamide substituent enabling hydrogen-bond donor/acceptor interactions that are critical for target engagement [2]. Unsubstituted benzofuran-2-carboxamide serves as a versatile synthetic building block amenable to microwave-assisted multicomponent reactions that generate functionally diverse derivatives from commercially available and inexpensive starting materials [3].

Why Benzofuran-2-carboxamide Cannot Be Substituted by Generic Benzofuran Analogs or Carboxylic Acid Derivatives


Substitution of benzofuran-2-carboxamide with closely related analogs such as benzofuran-2-carboxylic acid, unsubstituted benzofuran, or benzothiophene carboxamides introduces critical functional deficits that preclude equivalent biological or synthetic utility. The primary carboxamide moiety provides a neutral hydrogen-bond donor/acceptor pharmacophore distinct from the ionizable carboxylic acid, enabling divergent membrane permeability and target-binding profiles [1]. Structure-activity relationship studies in antimalarial programs explicitly demonstrated that the benzofuran-2-yl amide portion was required for in vitro efficacy against Plasmodium falciparum, whereas alternative scaffolds failed to maintain potency [2]. Furthermore, microwave-assisted synthetic protocols developed specifically for the 2-carboxamide scaffold enable transition metal-free, multicomponent assembly that cannot be directly translated to carboxylic acid or heteroatom-substituted analogs without substantial re-optimization [3].

Quantitative Differentiation: Benzofuran-2-carboxamide Scaffold Performance vs. Closest Comparators


Butyrylcholinesterase Inhibition: Benzofuran-2-carboxamide Derivatives Achieve Sub-Micromolar IC50 vs. Clinical Reference Donepezil

Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives exhibit potent butyrylcholinesterase (BuChE) inhibition with IC50 values ranging from 0.054 µM to 2.7 µM across the synthesized series. Two derivatives (6h and 6k) additionally demonstrate Aβ self-aggregation inhibition of 33.1% and 46.4% at 100 µM concentration [1]. In contrast, the clinical reference acetylcholinesterase inhibitor donepezil (a piperidine-based structure lacking the benzofuran pharmacophore) exhibits BuChE IC50 values typically >1-10 µM depending on assay conditions, with the most potent benzofuran-2-carboxamide derivative (IC50 = 0.054 µM) representing an approximate 20- to 200-fold potency advantage for BuChE inhibition.

Cholinesterase inhibition Alzheimer's disease neurodegeneration

Norepinephrine Transporter (NET) Affinity: Benzofuran-2-carboxamide Ligand Achieves Ki = 5.5 nM vs. Clinical NET Inhibitor Atomoxetine

N-phenylbenzofuran-2-carboxamide ligand KSCM-4 demonstrates high-affinity binding to human norepinephrine transporter (hNET) with Ki = 5.5 nM, exhibiting selectivity over other human monoamine transporters (hMATs) and CNS receptors. Related ligands KSCM-9 and KSCM-10 show Ki values of 35.0 nM and 245 nM, respectively [1]. For comparison, atomoxetine (Strattera®), the clinical NET inhibitor for ADHD, displays NET Ki values ranging from ~3-21 nM across literature reports, placing KSCM-4 within the same high-affinity range. Cytotoxicity evaluation via MTT assay in SH-SY5Y neuroblastoma cells showed only ~10% reduction in viability at 10 µM, with KSCM-9 maintaining full viability even at 100 µM [1].

Norepinephrine transporter ADHD CNS drug discovery

Lipid-Lowering Efficacy: Benzofuran-2-carboxamide Derivatives Reduce Triglycerides and Elevate HDL vs. Fibrate-Class Bezafibrate

In Triton WR-1339-induced hyperlipidemic rats, benzofuran-2-carboxamide derivatives 4 and 5 administered at 15 mg/kg body weight significantly reduced elevated plasma triglyceride (TG) levels after 7 and 24 hours compared to hyperlipidemic controls. Notably, only compounds 4 and 5 demonstrated significant reduction in plasma total cholesterol (TC) after 7 and 24 hours, whereas bezafibrate (a clinical fibrate-class lipid-lowering agent) did not significantly lower TC at the same 15 mg/kg dose. Additionally, HDL-C levels were remarkably increased in all treated groups relative to hyperlipidemic controls [1]. A related series (compounds 3b and 4c′) confirmed these properties, with 3b achieving TG reduction at p < 0.0001 and 4c′ at p < 0.05 after 12 and 24 hours [2].

Hyperlipidemia triglyceride reduction cardiovascular

Antimalarial Scaffold Requirement: Benzofuran-2-yl Amide Moiety Essential for In Vitro Efficacy vs. Alternative Heterocyclic Isosteres

Structure-activity relationship studies of enantiopure benzofuran-2-carboxamides of 1-aryltetrahydro-β-carbolines revealed that the benzofuran-2-yl amide portion is required for in vitro efficacy against Plasmodium falciparum. Compound purchase, analog-by-catalog screening, and independent synthesis demonstrated that benzofuran isosteres and alternative heterocyclic replacements failed to maintain antimalarial potency [1]. The tetrahydro-β-carboline scaffold alone (e.g., MMV008138 and cipargamin) provides antimalarial activity, but the benzofuran-2-yl amide appendage was explicitly identified as a critical pharmacophoric element distinguishing active from inactive analogs. (R)-3b, the most potent enantiomer, demonstrated pharmacological superiority over its (S)-counterpart, confirming stereochemical dependency [1].

Antimalarial Plasmodium falciparum scaffold optimization

Selective MMP-13 Inhibition: Benzofuran-2-carboxamide Derivative Achieves IC50 = 10 µM vs. Isoform-Selective Comparators

N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide (CL-82198) exhibits selective MMP-13 inhibition with IC50 = 10 µM, displaying no detectable activity against MMP-1, MMP-9, or TACE (TNF-α converting enzyme) . In comparison, WAY 170523 (a non-benzofuran MMP-13 inhibitor) demonstrates IC50 = 17 nM for MMP-13 but exhibits >50-fold selectivity over MMP-9 (IC50 = 945 nM) and >580-fold over MMP-1 (>10,000 nM) . While WAY 170523 provides higher absolute potency, the benzofuran-2-carboxamide scaffold in CL-82198 offers a distinct selectivity profile with complete absence of MMP-1/MMP-9/TACE inhibition, potentially reducing off-target musculoskeletal toxicity associated with broad-spectrum MMP inhibition.

MMP-13 inhibition osteoarthritis cancer metastasis

hERG Channel Liability: Benzofuran-2-carboxamide Derivative Exhibits Moderate hERG Ki = 930 nM vs. Low-Nanomolar hERG Blockers

N-(4-(4-m-tolylpiperazin-1-yl)butyl)benzofuran-2-carboxamide exhibits binding affinity to human ERG (hERG) potassium channel with Ki = 930 nM (0.93 µM) as measured by whole-cell patch clamp in HEK293 cells [1]. For context, high-risk hERG blockers typically exhibit Ki values <100 nM, while low-risk compounds generally exceed 10 µM. The observed Ki = 930 nM places this benzofuran-2-carboxamide derivative in an intermediate hERG liability zone. In silico drug-likeness and toxicity predictions for related benzofuran-2-carboxamide derivatives using SwissADME and ProTox-II webservers confirmed negligible toxicity (Class IV classification) and cytostatic potential for compounds 10d and 12b [2].

hERG liability cardiac safety drug-likeness

Procurement-Relevant Application Scenarios for Benzofuran-2-carboxamide (CAS 50342-50-2)


Medicinal Chemistry: Dual BuChE/Aβ-Targeted Alzheimer's Disease Lead Optimization

Researchers developing next-generation Alzheimer's therapeutics should prioritize benzofuran-2-carboxamide as a core scaffold based on demonstrated BuChE IC50 values as low as 0.054 µM and Aβ self-aggregation inhibition of up to 46.4% at 100 µM [1]. This dual-action profile differentiates the scaffold from donepezil and rivastigmine, which primarily target acetylcholinesterase. The unsubstituted benzofuran-2-carboxamide building block enables systematic SAR exploration through N-functionalization to optimize potency and selectivity.

CNS Drug Discovery: NET-Selective Ligand Development for ADHD and Depression

The N-phenylbenzofuran-2-carboxamide series demonstrates high-affinity hNET binding (Ki = 5.5 nM for KSCM-4) with favorable cytotoxicity profiles maintaining >90% viability at 10 µM in SH-SY5Y neuroblastoma cells [2]. Procurement of the unsubstituted benzofuran-2-carboxamide scaffold supports medicinal chemistry campaigns targeting norepinephrine transporter modulation for ADHD, depression, and anxiety disorders, where NET selectivity over SERT and DAT is pharmacologically desirable.

Cardiometabolic Research: Dual TG/TC Lowering Agent Development vs. Fibrates

For hyperlipidemia and atherosclerosis research programs, benzofuran-2-carboxamide derivatives offer differentiated efficacy profiles versus fibrate-class compounds. At equivalent 15 mg/kg dosing in Triton WR-1339-induced hyperlipidemic rats, benzofuran-2-carboxamide derivatives (compounds 4 and 5) achieve significant total cholesterol reduction, whereas bezafibrate fails to lower TC [3]. This cholesterol-lowering advantage, combined with confirmed triglyceride reduction and HDL-C elevation, supports procurement for novel lipid-modulating agent development.

Neglected Disease Drug Discovery: Antimalarial Scaffold Optimization

The benzofuran-2-yl amide moiety is a confirmed essential pharmacophore for antimalarial activity in tetrahydro-β-carboline hybrid compounds, with isosteric replacements failing to maintain efficacy against P. falciparum [4]. Procurement of benzofuran-2-carboxamide is therefore warranted for antimalarial lead optimization programs seeking to explore SAR around this non-substitutable structural element. The unsubstituted scaffold serves as the foundational building block for generating focused libraries of substituted derivatives.

Synthetic Methodology Development: Microwave-Assisted Multicomponent Reaction Platforms

Benzofuran-2-carboxamide serves as an ideal model substrate for developing and validating transition metal-free, microwave-assisted multicomponent synthetic protocols [5]. The scaffold's compatibility with Ugi four-component reactions and Rap-Stoermer cyclizations enables rapid generation of structurally diverse benzofuran-2-carboxamide libraries from inexpensive, commercially available building blocks. This synthetic accessibility supports both academic methodology development and industrial-scale library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.